rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans
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Overview
Description
Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, is an organic compound known for its versatile applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, typically involves the following steps:
Synthesis of 4-phenylpyrrolidine-3-carboxylate: This is achieved through a series of reactions starting from readily available starting materials. The key step involves the formation of the pyrrolidine ring.
Protonation with Hydroxylamine: The intermediate product is then protonated using hydroxylamine to form hydroxylamine hydrochloride.
Final Reaction: The hydroxylamine hydrochloride reacts with the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
- Rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride
- Rac-methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate
Uniqueness
Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, is unique due to its specific stereochemistry and the presence of both an oxo group and a phenyl ring. These features contribute to its distinct reactivity and interaction profiles compared to similar compounds .
Properties
CAS No. |
1784747-50-7 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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